molecular formula C13H13N3OS B3842644 2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide

2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide

Cat. No.: B3842644
M. Wt: 259.33 g/mol
InChI Key: ZHMILGLFYQWAER-DHDCSXOGSA-N
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Description

2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide is a chemical compound with the molecular formula C13H13N3OS. It is a benzamide derivative that features a thiophene ring, which is a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide typically involves the condensation of 2-aminobenzamide with thiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide involves its interaction with specific molecular targets For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activityThe exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Another benzamide derivative with potential anticancer properties.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with anti-inflammatory properties

Uniqueness

2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide is unique due to its specific structure, which includes a thiophene ring and an imine group. This structure imparts distinct electronic and steric properties, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-9(12-7-4-8-18-12)15-16-13(17)10-5-2-3-6-11(10)14/h2-8H,14H2,1H3,(H,16,17)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMILGLFYQWAER-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1N)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide

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